

2,8-Dichloropyrimido[5,4-d]pyrimidine molecular weight and formula

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Compound of Interest

Compound Name: 2,8-Dichloropyrimido[5,4-d]pyrimidine

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An In-Depth Technical Guide to **2,8-Dichloropyrimido[5,4-d]pyrimidine**: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **2,8-Dichloropyrimido[5,4-d]pyrimidine**, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its fundamental physicochemical properties, explore common synthetic strategies, and illuminate its critical role as a versatile intermediate in the creation of a diverse range of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity and structural foundation of this pyrimidine-based scaffold for the discovery of novel therapeutics.

Introduction: The Pyrimido[5,4-d]pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous endogenous molecules, including the nucleobases of DNA and RNA.^[1] When fused, these rings create scaffolds with unique electronic and steric properties, making them privileged structures in drug design. The pyrimido[5,4-d]pyrimidine core, in particular, has emerged as a versatile framework for developing a wide array of therapeutic agents. Derivatives of this

scaffold are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[1][2][3]

The strategic placement of reactive groups on this core scaffold is a key principle in combinatorial chemistry and library synthesis. **2,8-Dichloropyrimido[5,4-d]pyrimidine** serves as an exemplary starting material in this context. The two chlorine atoms are excellent leaving groups, enabling sequential and regioselective nucleophilic substitution reactions. This allows for the systematic introduction of various functional groups, leading to the generation of large, diverse libraries of compounds for high-throughput screening and the development of potent and selective drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to designing successful synthetic routes and predicting the behavior of its derivatives. The key properties of **2,8-Dichloropyrimido[5,4-d]pyrimidine** are summarized below.

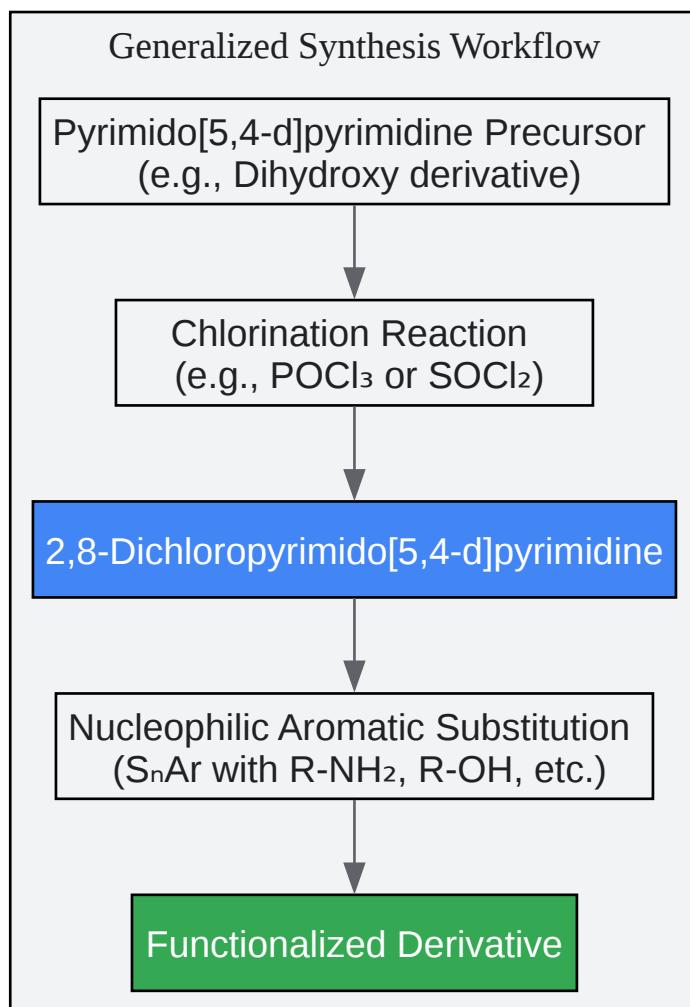
Property	Value	Source
Molecular Formula	C ₆ H ₂ Cl ₂ N ₄	[4]
Molecular Weight	201.01 g/mol	[4]
CAS Number	189747-34-0	[4][5]
Appearance	Needle-shaped or flaky crystals	[6]
Exact Mass	199.9656515 Da	[4]
Boiling Point	310.3 ± 35.0 °C at 760 mmHg	[4]
Density	1.7 ± 0.1 g/cm ³	[4]
Topological Polar Surface Area	51.6 Å ²	[4]
XLogP3	1.8	[4]

These properties indicate a relatively non-polar molecule with a high boiling point, consistent with its planar, heterocyclic structure. The topological polar surface area (TPSA) is a key predictor of drug transport properties, and its moderate value suggests that derivatives could be optimized for cell permeability.

Synthesis and Chemical Reactivity

The synthesis of the pyrimido[5,4-d]pyrimidine core is a well-established area of heterocyclic chemistry. While specific, detailed protocols for the 2,8-dichloro derivative are often proprietary, the general approach involves the construction of the fused ring system from simpler pyrimidine precursors. A common strategy involves the chlorination of a corresponding dihydroxy-pyrimido[5,4-d]pyrimidine intermediate. Reagents such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2) are frequently employed for this type of transformation.^{[7][8]}

The true synthetic utility of **2,8-Dichloropyrimido[5,4-d]pyrimidine** lies in the reactivity of its chloro-substituents. These positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of amine, alcohol, and thiol functionalities. This reactivity is the cornerstone of its application as a molecular scaffold.



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Caption: Generalized synthetic workflow for **2,8-Dichloropyrimido[5,4-d]pyrimidine**.

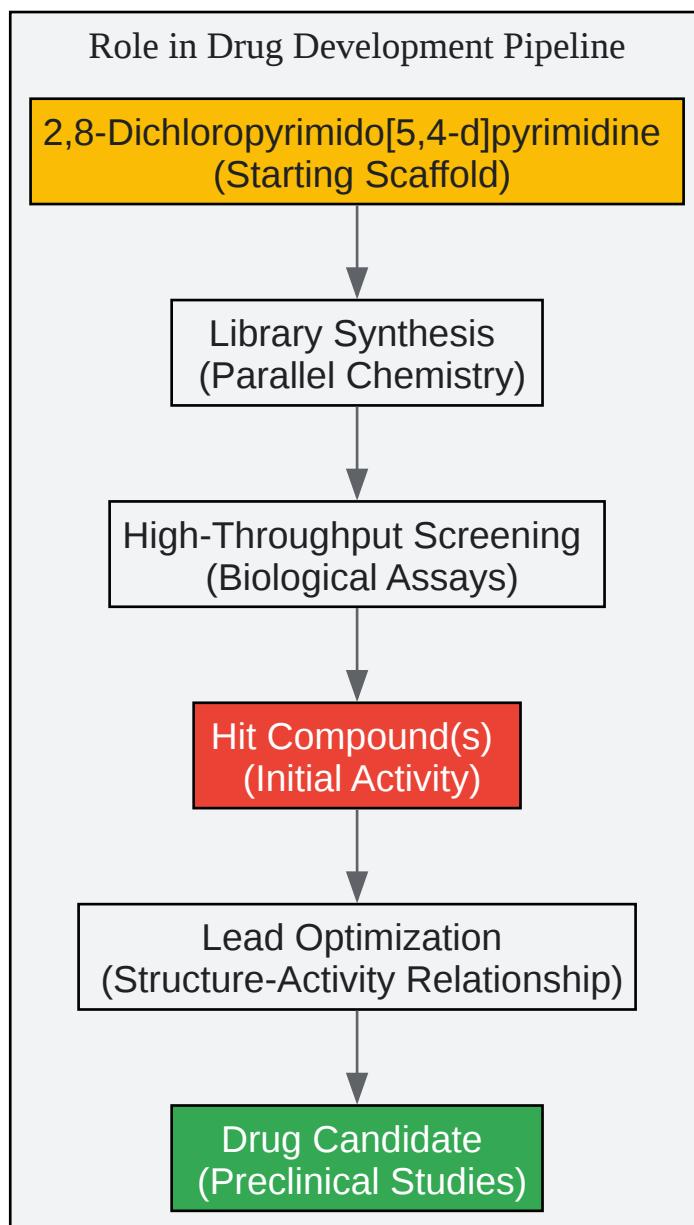
Applications in Drug Discovery and Development

2,8-Dichloropyrimido[5,4-d]pyrimidine is not an active pharmaceutical ingredient (API) itself but rather a critical building block for creating them. Its derivatives have shown promise across multiple therapeutic areas.

- Oncology: The scaffold is used to synthesize inhibitors of key signaling proteins in cancer progression, such as tyrosine kinases.^[6] By designing molecules that selectively bind to the ATP-binding site of these kinases, it is possible to halt the uncontrolled cell proliferation characteristic of cancer.

- **Infectious Diseases:** Pyrimido[5,4-d]pyrimidine derivatives have been investigated for their potential as antiviral, antitrypanosomal, and antileishmanial agents.[9][10] These compounds can be designed to inhibit enzymes or proteins essential for the replication or survival of pathogens.
- **Metabolic Disorders:** The scaffold has been used to develop agonists for G protein-coupled receptors like GPR119, which is a target for the treatment of type 2 diabetes.[3]

The journey from this intermediate to a potential drug candidate is a multi-step process involving iterative design, synthesis, and biological evaluation.



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Caption: The role of an intermediate in the drug discovery pipeline.

Representative Experimental Protocol: Nucleophilic Substitution

To illustrate the practical application of **2,8-Dichloropyrimido[5,4-d]pyrimidine**, the following is a representative, conceptual protocol for a nucleophilic aromatic substitution reaction.

Objective: To synthesize a 2-amino-8-chloro-pyrimido[5,4-d]pyrimidine derivative.

Methodology:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of **2,8-Dichloropyrimido[5,4-d]pyrimidine** in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).^[7] The choice of solvent is critical to ensure the solubility of the reactants and to facilitate the reaction, which often requires elevated temperatures.
- Addition of Nucleophile: Add 1.1 equivalents of the desired primary or secondary amine to the solution. The slight excess of the amine helps to drive the reaction to completion.
- Base Addition: Add 1.5-2.0 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate. The base is necessary to quench the HCl that is generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.
- Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.
- Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the solvent and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired monosubstituted product.

This protocol represents a self-validating system; the progress can be checked at each stage, and the final product's identity and purity can be confirmed using standard analytical techniques like NMR and Mass Spectrometry.

Conclusion

2,8-Dichloropyrimido[5,4-d]pyrimidine is a high-value chemical intermediate that serves as a foundational element in the synthesis of complex, biologically active molecules. Its predictable

reactivity, coupled with the pharmacological importance of the pyrimido[5,4-d]pyrimidine scaffold, ensures its continued relevance in modern drug discovery. For research teams in oncology, infectious diseases, and beyond, this compound offers a robust starting point for the development of novel therapeutics.

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